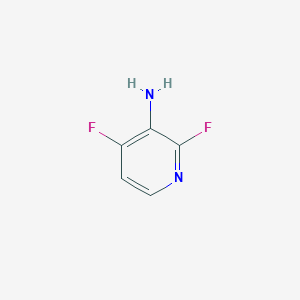
2,4-Difluoropyridin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Difluoropyridin-3-amine is a fluorinated heterocyclic compound with the molecular formula C5H4F2N2. It is a derivative of pyridine, where two hydrogen atoms at positions 2 and 4 are replaced by fluorine atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluoropyridin-3-amine typically involves the fluorination of pyridine derivatives. One common method is the reaction of 2,4-dichloropyridine with a fluorinating agent such as potassium fluoride (KF) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the substitution of chlorine atoms with fluorine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation and recrystallization .
化学反应分析
Types of Reactions
2,4-Difluoropyridin-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be replaced by nucleophiles such as amines and thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
科学研究应用
Medicinal Chemistry
Pharmaceutical Development
2,4-Difluoropyridin-3-amine serves as a crucial building block in the synthesis of various bioactive compounds. Its structural properties allow it to act as a bioisostere for hydrogen or hydroxy groups, which enhances the biological activity of the resulting molecules. For instance, it has been utilized in the development of CCR5 modulators, which are significant in treating viral infections such as HIV .
Case Study: CCR5 Modulators
Research has demonstrated that derivatives of this compound can effectively modulate the CCR5 receptor. In a study involving multiple synthesized compounds, it was found that certain derivatives exhibited improved binding affinity and selectivity compared to non-fluorinated analogs. This highlights the importance of fluorination in enhancing pharmacological properties .
Material Science
Fluorinated Polymers
The compound is also instrumental in the development of fluorinated polymers. Its reactivity allows for nucleophilic aromatic substitution reactions, which can be employed to create complex polymer structures. For example, researchers have successfully synthesized porous β-cyclodextrin polymers using this compound as a coupling agent. These polymers demonstrated high efficiency in adsorbing heavy metals and organic pollutants from water .
| Material | Application | Efficiency |
|---|---|---|
| β-Cyclodextrin Polymer | Adsorption of heavy metals | >91% removal efficiency |
| Fluorinated Networks | Chemical synthesis and polymerization | Versatile applications |
Agrochemicals
Pesticide Development
The unique properties of this compound have led to its exploration in agrochemical formulations. It has been incorporated into various pesticide compounds where its fluorine substituents enhance the stability and efficacy of active ingredients against pests and diseases .
Synthesis Techniques
Innovative Synthetic Pathways
Recent advancements have focused on developing efficient synthetic routes for producing this compound derivatives. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been explored to improve yield and reduce reaction times, making the production process more sustainable and cost-effective .
Environmental Applications
Pollutant Removal
The environmental applications of this compound derivatives extend to their use in remediation technologies. The aforementioned porous polymers not only serve as adsorbents but also facilitate the removal of various organic contaminants from wastewater, showcasing their potential for environmental cleanup efforts .
作用机制
The mechanism of action of 2,4-Difluoropyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, as an inhibitor of isocitrate dehydrogenase (IDH), it binds to the active site of the enzyme, preventing its normal function and thereby affecting cellular metabolism . The compound’s fluorine atoms play a crucial role in enhancing its binding affinity and specificity towards the target enzyme .
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
- 2,4-Diaminopyrimidine
Uniqueness
2,4-Difluoropyridin-3-amine is unique due to the presence of two fluorine atoms at specific positions on the pyridine ring, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials with specialized functions .
属性
分子式 |
C5H4F2N2 |
|---|---|
分子量 |
130.1 g/mol |
IUPAC 名称 |
2,4-difluoropyridin-3-amine |
InChI |
InChI=1S/C5H4F2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2 |
InChI 键 |
IHLVIYMPPQXOBK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1F)N)F |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















